3,5-Dibromo-2-(bromomethyl)pyridine
Description
3,5-Dibromo-2-(bromomethyl)pyridine (C₆H₄Br₃N, molecular weight 329.73 g/mol) is a polyhalogenated pyridine derivative characterized by bromine substituents at the 3- and 5-positions and a bromomethyl group at the 2-position. This compound is notable for its electron-deficient aromatic ring due to the electron-withdrawing effects of bromine atoms, making it highly reactive in nucleophilic substitution and cross-coupling reactions. It serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing heterocyclic frameworks.
Properties
CAS No. |
1227502-56-8 |
|---|---|
Molecular Formula |
C6H4Br3N |
Molecular Weight |
329.817 |
IUPAC Name |
3,5-dibromo-2-(bromomethyl)pyridine |
InChI |
InChI=1S/C6H4Br3N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 |
InChI Key |
KUZRDMQBLUVIOW-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC(=C1Br)CBr)Br |
Synonyms |
3,5-dibroMo-2-broMoMethyl-pyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
3,5-Dibromo-2-methylpyridine (C₆H₅Br₂N)
- Substituents : Methyl group at the 2-position instead of bromomethyl.
- Key Differences : The methyl group lacks the leaving-group capability of bromomethyl, reducing reactivity in nucleophilic substitutions. Synthesized under milder conditions compared to bromomethyl derivatives .
- Physical Properties : Colorless to pale yellow crystals (mp ~110–115°C) with a pungent odor .
3,5-Dibromo-2-(trifluoromethyl)pyridine (C₆H₂Br₂F₃N)
- Substituents : Trifluoromethyl (CF₃) group at the 2-position.
- Key Differences : The strong electron-withdrawing CF₃ group increases ring electron deficiency, enhancing stability but reducing susceptibility to electrophilic attack. Used in fluorinated drug synthesis .
- Applications : Preferred in environments requiring oxidative stability .
2-(Bromomethyl)-3,5-difluoropyridine (C₆H₄BrF₂N)
- Substituents : Fluorine atoms at 3- and 5-positions.
- Key Differences : Fluorine’s smaller atomic radius reduces steric hindrance compared to bromine, facilitating regioselective reactions. The bromomethyl group retains alkylation utility, but the difluoro substitution alters electronic properties (e.g., reduced ring deactivation) .
- Synthetic Utility : High-yield (78%) synthesis routes reported .
Physical Properties Comparison
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